molecular formula C17H11BrN2O3 B12926367 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one

Cat. No.: B12926367
M. Wt: 371.2 g/mol
InChI Key: QHZIWIXSJTYVRT-QHHAFSJGSA-N
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Description

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its coupling with a quinazolinone precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one is unique due to its combination of a benzo[d][1,3]dioxole moiety and a quinazolinone structure. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-bromo-3H-quinazolin-4-one

InChI

InChI=1S/C17H11BrN2O3/c18-11-3-4-13-12(8-11)17(21)20-16(19-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b6-2+

InChI Key

QHZIWIXSJTYVRT-QHHAFSJGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)Br)C(=O)N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)Br)C(=O)N3

Origin of Product

United States

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